4-Methyl-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of other compounds, such as bafetinib , which is a potent Bcr-Abl kinase inhibitor.
Mode of Action
As an intermediate, its role may vary depending on the final compound it is used to synthesize. For instance, in the synthesis of Bafetinib, it may contribute to the inhibition of the Bcr-Abl kinase .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of Bafetinib , which is a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role in the synthesis of Bafetinib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism associated with Bcr-Abl kinase.
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of Bafetinib , potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of Bafetinib , it may interact with enzymes or cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of p-tolunitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound lacks the methyl group present in 4-Methyl-3-(trifluoromethyl)benzoic acid, which can affect its chemical reactivity and applications.
3,5-Bis(trifluoromethyl)benzoic acid:
Uniqueness: this compound is unique due to the presence of both a methyl and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a versatile compound in various chemical reactions and applications .
Biological Activity
4-Methyl-3-(trifluoromethyl)benzoic acid, a compound featuring both methyl and trifluoromethyl groups on a benzoic acid structure, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains and found that compounds with the trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) for several derivatives were reported as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 2 |
2 | Escherichia coli | 4 |
3 | Pseudomonas aeruginosa | 8 |
These results suggest that the presence of the trifluoromethyl group contributes to increased antimicrobial potency .
Antifungal Activity
The antifungal potential of this compound was assessed through in vitro studies against several fungal strains. The findings revealed that while some derivatives exhibited moderate antifungal activity, the efficacy varied significantly among different fungal species. Notably, the compound demonstrated lower activity against yeast strains compared to filamentous fungi:
Fungal Strain | MIC (µmol/L) |
---|---|
Candida albicans | ≥1.95 |
Aspergillus fumigatus | ≥0.49 |
Trichophyton mentagrophytes | ≥0.49 |
The study concluded that while the compound has potential as an antifungal agent, further optimization is necessary to enhance its efficacy .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound derivatives. In particular, compounds incorporating this moiety have shown promising results in inhibiting various cancer cell lines, including:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
Inhibition rates were observed at concentrations as low as 10 nM, indicating significant anti-proliferative effects. The structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group plays a critical role in enhancing the anticancer activity through competitive inhibition of key signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding and enzyme inhibition. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better penetration into cellular membranes and interaction with hydrophobic pockets in proteins.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical signaling pathways.
- Protein-Ligand Interactions : It forms stable complexes with target proteins, altering their function and leading to downstream effects on cell proliferation and survival.
- Antimicrobial Action : The lipophilic nature allows it to disrupt microbial cell membranes effectively.
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical and experimental settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.
- Antifungal Treatment : In vitro studies demonstrated effective clearance of fungal infections in animal models using derivatives of this compound.
- Cancer Cell Line Studies : Laboratory tests indicated that certain derivatives could reduce tumor size in xenograft models by targeting specific cancer pathways.
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKAYDTKWGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379599 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-01-6 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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